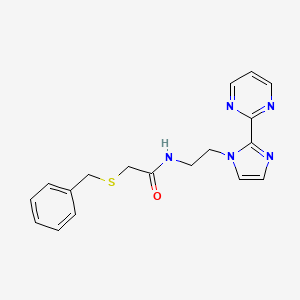

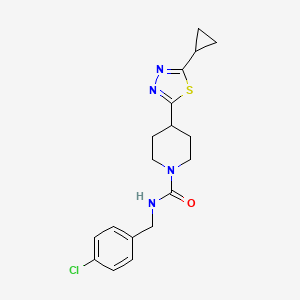

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

カタログ番号 B2943012

CAS番号:

1448028-69-0

分子量: 353.44

InChIキー: LMMQQAJRCUYBRO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzylthio group might undergo oxidation reactions, and the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an acetamide group could increase its solubility in polar solvents .科学的研究の応用

Insecticidal Properties

- Synthesis and Insecticidal Assessment : A study investigated the synthesis of various heterocycles, including derivatives similar to 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Medical Research

- Antimicrobial Activity : Research into derivatives of this compound has shown antimicrobial action, with studies comparing their effectiveness against conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022).

- Antitumor Agents : A study focused on synthesizing analogues as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing some derivatives to be potent inhibitors for tumor cell growth in culture (Gangjee et al., 2007).

Antioxidant and Corrosion Inhibition

- Antioxidants for Oil : Some derivatives of 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide were studied as antioxidants for base stock oil, showing promise in inhibiting oxidation (Basta et al., 2017).

- Corrosion Inhibitors : Research into derivatives of this compound has also been conducted in the context of corrosion science, where they were found to be effective in preventing corrosion in certain mediums (Yıldırım & Cetin, 2008).

特性

IUPAC Name |

2-benzylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16(14-25-13-15-5-2-1-3-6-15)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h1-8,10,12H,9,11,13-14H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMQQAJRCUYBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)

![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)

![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)